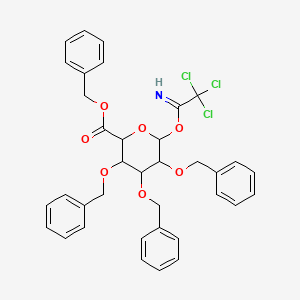
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is a highly fluorinated monosaccharide that can be synthesized from D-glucose. This synthetic oligosaccharide has shown the ability to be modified with various groups, making it a versatile compound in research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucose, followed by selective benzylation. The trichloroacetimidate group is then introduced to facilitate glycosylation reactions. Common reagents used in these reactions include benzyl chloride, trichloroacetonitrile, and base catalysts such as sodium hydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of benzyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group facilitates the formation of glycosidic bonds by acting as a leaving group, allowing the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the synthesis of oligosaccharides and glycoconjugates .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-O-benzyl-D-glucuronide benzyl ester: Another benzylated glucuronic acid derivative used in similar applications.
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: A related compound with similar protective groups but different functionalization.
Uniqueness
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is unique due to its trichloroacetimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates .
Propiedades
Fórmula molecular |
C36H34Cl3NO7 |
|---|---|
Peso molecular |
699.0 g/mol |
Nombre IUPAC |
benzyl 3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2 |
Clave InChI |
BPINMQTUNMBWAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


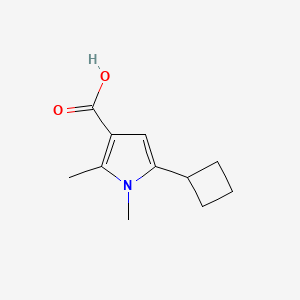
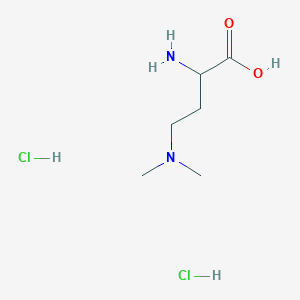

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
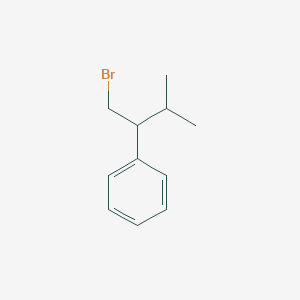


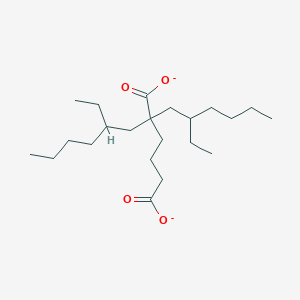
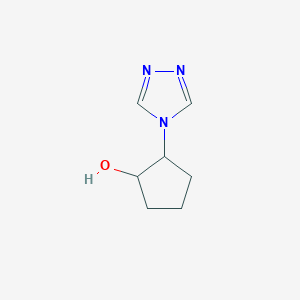
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
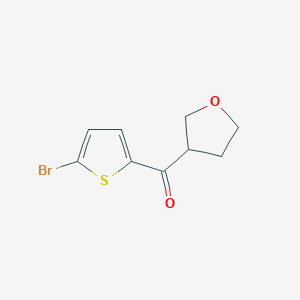
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
